N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an oxolane (tetrahydrofuran) ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through halogenation followed by nucleophilic substitution reactions.
Coupling Reactions: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxolane Ring Introduction: The oxolane ring is introduced via a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the intermediate compound.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
- N-{[6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
Uniqueness
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is unique due to the specific positioning of the pyrazole ring, which can significantly influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in binding affinity to molecular targets, metabolic stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(6-7-18-19)12-5-4-11(9-16-12)10-17-15(20)14-3-2-8-21-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFQMGNBLKLVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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